3-(4-Bromophenoxy)piperidine

Lipophilicity Physicochemical profiling Chromatographic method development

3-(4-Bromophenoxy)piperidine (CAS 946714-44-9) is a substituted piperidine derivative with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g·mol⁻¹. The compound features a piperidine ring ether-linked at the 3-position to a para-bromophenoxy moiety, with computed physicochemical properties including a calculated density of 1.361 g·cm⁻³, a boiling point of 332.67 °C at 760 mmHg, a topological polar surface area (PSA) of 21.26 Ų, and a calculated LogP of 2.91.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 946714-44-9
Cat. No. B1629609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)piperidine
CAS946714-44-9
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2
InChIKeyOWGPKBGDUAIXRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)piperidine (CAS 946714-44-9): Key Structural and Physicochemical Profile for Research Procurement


3-(4-Bromophenoxy)piperidine (CAS 946714-44-9) is a substituted piperidine derivative with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g·mol⁻¹ . The compound features a piperidine ring ether-linked at the 3-position to a para-bromophenoxy moiety, with computed physicochemical properties including a calculated density of 1.361 g·cm⁻³, a boiling point of 332.67 °C at 760 mmHg, a topological polar surface area (PSA) of 21.26 Ų, and a calculated LogP of 2.91 . It is commercially available as a free base (typically ≥95–98% purity) from multiple international suppliers, and is also supplied as the hydrochloride salt (CAS 1185025-37-9) .

Why Generic Substitution of 3-(4-Bromophenoxy)piperidine with Regioisomeric Bromophenoxypiperidines Introduces Uncontrolled Physicochemical and Reactivity Variables


Within the bromophenoxypiperidine family, regioisomeric variation—both in the position of the bromine substituent on the phenyl ring (ortho, meta, para) and in the attachment point on the piperidine ring (3- vs. 4-position)—produces measurable shifts in lipophilicity, basicity, and steric accessibility that directly impact reactivity in cross-coupling reactions, salt formation behavior, and biological target engagement . The computed LogP of the target 3-(4-bromophenoxy) regioisomer (2.91 at the free-base level) differs from that of the 4-(3-bromophenoxy) analog (LogP 3.71 for the hydrochloride), corresponding to an approximately 0.8 log-unit difference that can alter chromatographic retention, membrane partitioning, and formulation solubility . Similarly, the predicted pKa of the piperidine nitrogen is modulated by the ring-substitution pattern: the 3-(3-bromophenoxy) regioisomer has a predicted pKa of 9.13 ± 0.10, while the 4-(3-bromophenoxy) analog is predicted at 9.70 ± 0.10, a difference of ~0.6 pKa units that directly affects protonation state and salt stoichiometry under physiological and preparative conditions . Generic interchange without accounting for these quantified property differences risks compromised synthetic reproducibility, altered reaction kinetics in downstream derivatization, and inconsistent biological readouts in screening campaigns.

3-(4-Bromophenoxy)piperidine – Quantitative Differentiation Evidence Against Regioisomeric Comparators


Regioisomeric LogP Differentiation Between 3-(4-Bromophenoxy)piperidine and 4-(3-Bromophenoxy)piperidine

The target compound, 3-(4-bromophenoxy)piperidine (free base), has a computed LogP of 2.91 . In contrast, the regioisomeric 4-(3-bromophenoxy)piperidine hydrochloride (CAS 1072944-50-3) has a reported LogP of 3.71 . The ~0.8 log-unit higher lipophilicity of the 4-(3-bromophenoxy) analog arises from the combined effect of the meta-bromine substitution on the phenyl ring and the 4-position attachment on the piperidine ring, which reduces polar surface exposure relative to the para-bromo, 3-piperidinyl arrangement of the target compound. This differentiation is critical for reversed-phase chromatographic retention prediction and for estimating passive membrane permeability in cell-based assays.

Lipophilicity Physicochemical profiling Chromatographic method development

pKa Differentiation Between 3-Piperidinyl and 4-Piperidinyl Bromophenoxy Regioisomers

The predicted pKa of 3-(3-bromophenoxy)piperidine (CAS 946681-09-0), the 3-piperidinyl meta-bromo analog most structurally similar to the target compound, is 9.13 ± 0.10 . By comparison, the predicted pKa of 4-(3-bromophenoxy)piperidine (CAS 946681-47-6), the 4-piperidinyl analog with identical bromine substitution, is 9.70 ± 0.10 . While direct pKa data for the target 3-(4-bromophenoxy)piperidine itself are not available from the same source, the class-level trend indicates that moving the phenoxy substituent from the 3-position to the 4-position of the piperidine ring increases the basicity by approximately 0.6 pKa units, reflecting reduced inductive electron withdrawal by the ring oxygen when positioned farther from the nitrogen. The target 3-(4-bromophenoxy) regioisomer, with its 3-piperidinyl substitution pattern, is expected to exhibit the lower pKa (~9.1 range) and correspondingly lower extent of protonation at physiological pH compared to 4-substituted analogs.

Basicity Salt formation Protonation state Reaction optimization

Para-Bromo Substitution Enables Regioselective Cross-Coupling Not Accessible to Ortho- and Meta-Bromo Analogs

The para-bromine substituent of 3-(4-bromophenoxy)piperidine is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with minimal steric hindrance from the piperidine-ether linkage . Ortho-bromo isomers (e.g., CAS 946681-08-9) experience steric congestion between the bromine and the ortho-piperidinyloxy group that can reduce coupling yields; meta-bromo isomers (e.g., CAS 946681-09-0) are electronically less activated toward oxidative addition with Pd(0) catalysts . The para-bromo arrangement thus offers a well-precedented, synthetically enabling handle for late-stage diversification in medicinal chemistry programs, where the bromine serves as a traceless placeholder for aryl/heteroaryl introduction or amination.

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Synthetic versatility

Commercially Available Purity Specifications Support Reproducible Downstream Synthesis

The target compound 3-(4-bromophenoxy)piperidine is commercially supplied at ≥98% purity (e.g., Leyan Catalog No. 1750192; ChemScene Cat. No. CS-0679537) with storage recommendations of sealed, dry conditions at 2–8 °C . In contrast, several regioisomeric bromophenoxypiperidines are listed at 95% typical purity or lack explicit purity guarantees from major catalog suppliers , introducing batch-to-batch variability that can propagate impurities through multi-step synthetic sequences. The availability of a defined ≥98% purity specification for CAS 946714-44-9 reduces the need for in-house repurification prior to use as a synthetic intermediate, directly lowering the total cost of ownership in lead optimization workflows.

Purity specification Quality control Procurement Reproducibility

Class-Level Sigma Receptor Ligand Potential Shared Across Phenoxyalkylpiperidines

Phenoxyalkylpiperidines as a class have been established as high-affinity sigma-1 (σ₁) receptor ligands, with the phenoxyalkyl chain length and aryl substitution pattern modulating affinity and selectivity [1]. In published SAR studies, 4-(4-bromophenoxy)methyl-substituted piperidines have demonstrated σ₁ receptor affinity in the nanomolar range when evaluated via radioligand displacement assays using [³H]-DTG or (+)-[³H]-pentazocine in guinea pig brain and rat liver membrane preparations [2][3]. While no direct σ₁ or σ₂ binding data are publicly available for 3-(4-bromophenoxy)piperidine specifically, the 3-piperidinyl phenoxy scaffold is a recognized privileged substructure within this target class, and the para-bromo substituent can participate in halogen-bonding interactions that may enhance target engagement relative to non-halogenated or ortho/meta-bromo variants . Prospective users should validate receptor affinities in their own assay systems.

Sigma-1 receptor CNS research Neuropharmacology Structure-activity relationship

Recommended Research and Industrial Application Scenarios for 3-(4-Bromophenoxy)piperidine Based on Quantitative Differentiating Properties


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The para-bromine substituent of 3-(4-bromophenoxy)piperidine provides an electronically and sterically favorable handle for Suzuki-Miyaura, Buchwald-Hartwig, and related Pd-catalyzed cross-coupling reactions . This enables late-stage introduction of aryl, heteroaryl, or amine diversity onto the phenoxy ring after the piperidine core has been incorporated into a lead scaffold. The compound's 3-piperidinyl substitution pattern additionally preserves a secondary amine for further derivatization (e.g., amidation, sulfonylation, reductive amination), offering orthogonal functionalization pathways not available to N-protected or 4-substituted analogs without additional protection/deprotection steps.

Physicochemical Property Optimization in Neuroscience Lead Series

Given the class-level association of phenoxyalkylpiperidines with sigma-1 receptor affinity , and the favorable LogP of 2.91 (within the CNS drug-like range) and PSA of 21.26 Ų (well below the 90 Ų threshold for blood-brain barrier penetration) , 3-(4-bromophenoxy)piperidine is well-suited as a core scaffold for CNS-focused hit-to-lead optimization. Its lower lipophilicity compared to the 4-(3-bromophenoxy) analog (ΔLogP ≈ 0.8) may translate to reduced phospholipidosis risk and improved metabolic stability, although direct experimental validation is required.

Synthetic Intermediate for Agrochemical and Specialty Chemical R&D

The compound's established role as a versatile intermediate in organic synthesis, combined with the para-bromine's suitability for further functionalization, makes it applicable beyond pharmaceuticals—for instance, in the synthesis of novel pesticides, polymer additives, or functional materials . The defined purity specification (≥98%) and multi-vendor availability from international suppliers (US, UK, China, Ukraine) ensure that procurement can be scaled from milligram research quantities to multi-gram batch production with consistent quality, minimizing revalidation costs during process development.

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 256.14 g·mol⁻¹ and a structure compliant with the Rule of Three guidelines (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3) , 3-(4-bromophenoxy)piperidine is an appropriate fragment-sized building block for fragment-based drug discovery (FBDD). The secondary amine provides a conjugation point for library encoding or resin attachment, while the para-bromine enables on-DNA cross-coupling chemistry in DEL synthesis, a combination not simultaneously offered by ortho- or meta-bromo regioisomers due to steric or electronic limitations .

Technical Documentation Hub

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